molecular formula C20H20FNO5S2 B2979172 4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide CAS No. 898431-97-5

4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide

カタログ番号 B2979172
CAS番号: 898431-97-5
分子量: 437.5
InChIキー: ODHOJWPTKQONEX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide, also known as FTY720, is a novel immunosuppressant drug that has been extensively studied for its therapeutic potential in various diseases. The chemical structure of FTY720 is derived from a natural product, myriocin, which was isolated from the fungus Isaria sinclairii. FTY720 has been shown to have a unique mechanism of action that involves the modulation of sphingosine-1-phosphate (S1P) receptors.

作用機序

4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide has a unique mechanism of action that involves the modulation of S1P receptors. S1P is a bioactive lipid that plays a critical role in various physiological processes, including immune cell trafficking, vascular development, and neuronal signaling. 4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide is phosphorylated by sphingosine kinase 2 (SphK2) to form 4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide-phosphate (FTY-P), which acts as an agonist for S1P receptors. FTY-P induces the internalization and degradation of S1P receptors on lymphocytes, resulting in the sequestration of lymphocytes in lymphoid tissues and the circulation. This leads to the reduction of lymphocyte trafficking to peripheral tissues, including the central nervous system, which is critical in the pathogenesis of multiple sclerosis.
Biochemical and Physiological Effects:
4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide has several biochemical and physiological effects, including the modulation of lymphocyte trafficking, the inhibition of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. 4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide has been shown to reduce the number of circulating lymphocytes, particularly T cells and B cells, by inducing their sequestration in lymphoid tissues. This leads to the reduction of lymphocyte trafficking to peripheral tissues, including the central nervous system, which is critical in the pathogenesis of multiple sclerosis. 4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IFN-γ, by lymphocytes and monocytes. This leads to the reduction of inflammation in various diseases, including multiple sclerosis and transplant rejection. In cancer, 4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.

実験室実験の利点と制限

4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide has several advantages and limitations for lab experiments. One of the advantages is its unique mechanism of action, which makes it a promising therapeutic agent for various diseases. 4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide has also been extensively studied in preclinical and clinical trials, which provide valuable data on its safety and efficacy. However, 4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide has several limitations, including its complex synthesis method, which requires expertise in organic chemistry. 4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide is also a potent immunosuppressant, which may increase the risk of infections and malignancies.

将来の方向性

4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide has several future directions for research, including the development of novel analogs with improved pharmacological properties and the identification of new therapeutic indications. One of the promising directions is the development of 4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide analogs with improved selectivity for S1P receptors and reduced immunosuppressive effects. Another direction is the identification of new therapeutic indications, such as autoimmune diseases, inflammatory bowel disease, and graft-versus-host disease. The use of 4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide in combination with other immunosuppressive agents or chemotherapy may also enhance its therapeutic efficacy.

合成法

The synthesis of 4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide involves several steps, including the protection of the hydroxyl group on the furan ring, the reaction of the protected furan with tosyl chloride, the deprotection of the hydroxyl group, and the coupling of the resulting tosylated furan with the sulfonamide. The final product is obtained after purification by column chromatography. The synthesis of 4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide is a complex process that requires expertise in organic chemistry.

科学的研究の応用

4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide has been extensively studied for its therapeutic potential in various diseases, including multiple sclerosis, transplant rejection, and cancer. In multiple sclerosis, 4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide has been shown to reduce the frequency and severity of relapses and to slow the progression of disability. In transplant rejection, 4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide has been shown to improve graft survival and reduce the incidence of acute rejection. In cancer, 4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide has been shown to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis.

特性

IUPAC Name

4-fluoro-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO5S2/c1-14-5-8-17(9-6-14)28(23,24)20(18-4-3-11-27-18)13-22-29(25,26)19-10-7-16(21)12-15(19)2/h3-12,20,22H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHOJWPTKQONEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=C(C=C(C=C2)F)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。